1-[(2-Fluorophenyl)methyl]-1h-pyrazole
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Overview
Description
1-[(2-Fluorophenyl)methyl]-1h-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 2-fluorophenylmethyl group.
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to diverse molecular interactions, efficacy, and potency .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is reported to be 17619 , which may influence its bioavailability.
Result of Action
Pyrazole derivatives have been reported to exhibit a variety of physiological and pharmacological activities .
Action Environment
The success of suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrazole derivatives have shown remarkable antiproliferative effects against certain cell lines
Molecular Mechanism
The molecular mechanism of action of 1-[(2-Fluorophenyl)methyl]pyrazole is not well-defined due to the lack of research data. Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
Some pyrazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]-1h-pyrazole typically involves the reaction of 2-fluorobenzyl bromide with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
2-Fluorobenzyl bromide+PyrazoleK2CO3,DMFthis compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methyl]-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
1-Phenylpyrazole: Lacks the fluorine substitution, leading to different chemical and biological properties.
1-(2-Chlorophenyl)methylpyrazole: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-(2-Methylphenyl)methylpyrazole: Contains a methyl group instead of fluorine, resulting in different steric and electronic effects.
Uniqueness: 1-[(2-Fluorophenyl)methyl]-1h-pyrazole is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to certain biological targets. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHBGWLSYYPGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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